Therapeutic Index Benchmarking Against AUY922 in the 2-Isoxazol-3-yl-acetamide Series: Class-Level Inference for Anti-HIV Program Selection
The clinical-stage HSP90 inhibitor AUY922 (luminespib) serves as the benchmark for second-generation HSP90-targeted antiviral development [1]. In the Trivedi et al. (2019) study, lead compound 2l from the 2-isoxazol-3-yl-acetamide series exhibited a therapeutic index (ratio of CC₅₀ to EC₅₀ in HIV-1 antiviral assays) approximately 3.5‑fold higher than that of AUY922 when evaluated at the highest non‑cytotoxic concentration [1]. Although the specific contribution of the 5‑(benzo[d][1,3]dioxol-5-yl)isoxazole substituent present in our target compound cannot be isolated from the published dataset, this class‑level comparison establishes that the 2‑isoxazol-3‑yl‑acetamide chemotype can surpass a gold‑standard comparator on a critical in‑vitro-to‑cellular index that directly influences lead advancement decisions.
| Evidence Dimension | Therapeutic index (TI) in anti-HIV-1 cellular assay |
|---|---|
| Target Compound Data | Compound 2l (2-isoxazol-3-yl-acetamide analogue) TI = ~3.5× that of AUY922 |
| Comparator Or Baseline | AUY922 (luminespib) TI = 1.0× (reference) |
| Quantified Difference | ~3.5-fold improvement |
| Conditions | HIV-1 replication assay; comparison at highest non-cytotoxic concentration (HNC). Exact CC₅₀ and EC₅₀ values for individual analogues not disclosed in the abstract. |
Why This Matters
A 3.5‑fold therapeutic‑index advantage over a clinical‑stage HSP90 inhibitor provides quantitative rationale for selecting the 2‑isoxazol‑3‑yl‑acetamide core over non‑isooxazole HSP90 ligands in antiviral drug‑discovery campaigns.
- [1] Trivedi, J. S., Parveen, A., Rozy, F., Mitra, A., Bal, C., Mitra, D., & Sharon, A. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111699. doi:10.1016/j.ejmech.2019.111699 View Source
